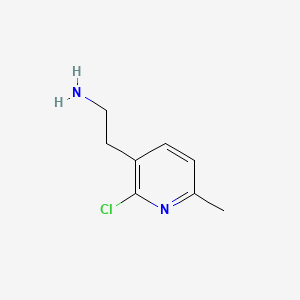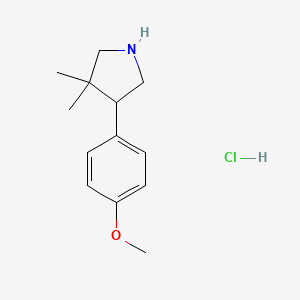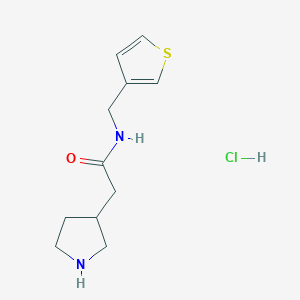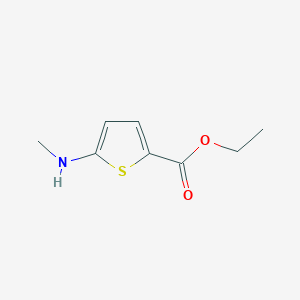![molecular formula C10H12N2O B13515130 Imidazo[1,2-a]pyridine-3-propanol CAS No. 400037-32-3](/img/structure/B13515130.png)
Imidazo[1,2-a]pyridine-3-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-3-propanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-propanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This process often requires acidic or basic conditions and can be catalyzed by transition metals or other catalysts.
Another approach involves multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product . This method is advantageous due to its efficiency and the ability to generate diverse compounds in a single step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine-3-propanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine-3-propanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridine-3-propanol include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-3-yl-2-propanol .
Uniqueness
This compound is unique due to its specific structural features and the presence of the propanol group, which can influence its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
400037-32-3 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-imidazo[1,2-a]pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-4-9-8-11-10-5-1-2-6-12(9)10/h1-2,5-6,8,13H,3-4,7H2 |
Clave InChI |
VYUCPNYRFYZFFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)



![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)


![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)
